N-Dodecanoyl-NBD-phytosphingosine
N-Dodecanoyl-NBD-phytosphingosine
Phytosphingosine belongs to the class of organic compounds known as 1, 3-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom. Thus, phytosphingosine is considered to be a sphingoid base lipid molecule. Phytosphingosine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Phytosphingosine has been found in human epidermis and endocrine gland tissues. Within the cell, phytosphingosine is primarily located in the membrane (predicted from logP). Phytosphingosine exists in all eukaryotes, ranging from yeast to humans. Phytosphingosine participates in a number of enzymatic reactions. In particular, Phytosphingosine and ferricytochrome c can be biosynthesized from sphinganine and ferrocytochrome through its interaction with the enzyme sphinganine C4-monooxygenase. Furthermore, Phytosphingosine can be biosynthesized from sphinganine; which is catalyzed by the enzyme dihydrosphingosine C-4 hydroxylase. Furthermore, Phytosphingosine can be biosynthesized from sphinganine; which is catalyzed by the enzyme dihydrosphingosine C-4 hydroxylase. Finally, Phytosphingosine and docosanoyl-CoA can be converted into N-docosanoyl-4-hydroxysphinganine; which is catalyzed by the enzyme ceramide synthase.
Phytosphingosine is a sphingoid, an amino alcohol and a triol. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a sphinganine. It is a conjugate base of a phytosphingosine(1+).
Phytosphingosine is a sphingoid, an amino alcohol and a triol. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a sphinganine. It is a conjugate base of a phytosphingosine(1+).
Brand Name:
Vulcanchem
CAS No.:
388566-94-7
VCID:
VC0164345
InChI:
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1
SMILES:
CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Molecular Formula:
C18H39NO3
Molecular Weight:
317.5 g/mol
N-Dodecanoyl-NBD-phytosphingosine
CAS No.: 388566-94-7
Reference Standards
VCID: VC0164345
Molecular Formula: C18H39NO3
Molecular Weight: 317.5 g/mol
CAS No. | 388566-94-7 |
---|---|
Product Name | N-Dodecanoyl-NBD-phytosphingosine |
Molecular Formula | C18H39NO3 |
Molecular Weight | 317.5 g/mol |
IUPAC Name | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol |
Standard InChI | InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1 |
Standard InChIKey | AERBNCYCJBRYDG-KSZLIROESA-N |
Isomeric SMILES | CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O |
SMILES | CCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Canonical SMILES | CCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Appearance | Unit:100ugPurity:98+%Physical solid |
Melting Point | 102-103°C |
Physical Description | Solid |
Description | Phytosphingosine belongs to the class of organic compounds known as 1, 3-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom. Thus, phytosphingosine is considered to be a sphingoid base lipid molecule. Phytosphingosine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Phytosphingosine has been found in human epidermis and endocrine gland tissues. Within the cell, phytosphingosine is primarily located in the membrane (predicted from logP). Phytosphingosine exists in all eukaryotes, ranging from yeast to humans. Phytosphingosine participates in a number of enzymatic reactions. In particular, Phytosphingosine and ferricytochrome c can be biosynthesized from sphinganine and ferrocytochrome through its interaction with the enzyme sphinganine C4-monooxygenase. Furthermore, Phytosphingosine can be biosynthesized from sphinganine; which is catalyzed by the enzyme dihydrosphingosine C-4 hydroxylase. Furthermore, Phytosphingosine can be biosynthesized from sphinganine; which is catalyzed by the enzyme dihydrosphingosine C-4 hydroxylase. Finally, Phytosphingosine and docosanoyl-CoA can be converted into N-docosanoyl-4-hydroxysphinganine; which is catalyzed by the enzyme ceramide synthase. Phytosphingosine is a sphingoid, an amino alcohol and a triol. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a sphinganine. It is a conjugate base of a phytosphingosine(1+). |
Synonyms | 4-D-hydroxysphinganine 8-(Z-E)-C18-phytosphingenine phytosphingosine |
Reference | 1. C. Yuan et al. “CDase is a pan-ceramidase in Drosophila” Mol. Biol. Cell, vol. 22 pp. 33-43, 20112. Z. Mao et al. “Alkaline Ceramidase 2 (ACER2) and Its Product Dihydrosphingosine Mediate the Cytotoxicity of N-(4-Hydroxyphenyl)retinamide inTumor Cells” The Journal of Biological Chemistry, vol. 285 pp. 19078-19090, 20103. M. Park et al. “Suppression of Extracellular Signal-related Kinase and Activation of p38 MAPK Are Two Critical Events Leading to Caspase-8- andMitochondria-mediated Cell Death in Phytosphingosine-treated Human Cancer Cells” Journal of Biological Chemistry, Vol. 278, pp. 50624-50634, 20034. F. Omae et al. “DES2 protein is responsible for phytoceramide biosynthesis in the mouse small intestine” Journal of Biochemistry, vol. 379 pp. 687-695,2004 |
PubChem Compound | 122121 |
Last Modified | Nov 12 2021 |
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